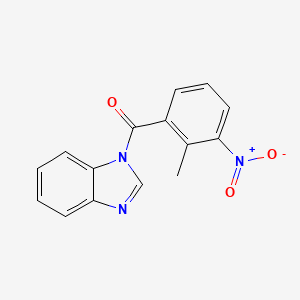

![molecular formula C14H19NO3 B5507538 4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

4-[(2-ethylphenoxy)acetyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “4-[(2-ethylphenoxy)acetyl]morpholine” often involves multi-step processes, starting from basic precursors to the final compound. For instance, the synthesis of Ethyl 4-(4-Nitrophenoxy) picolinate, a related compound, was achieved through a three-step process from 2-picolinic acid, highlighting the complexity and the efficiency of synthesis routes for such molecules (Xiong et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in the morpholine family, including “4-[(2-ethylphenoxy)acetyl]morpholine,” can be characterized by various spectroscopic techniques. For example, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes have been studied, revealing insights into their structural characteristics through NMR spectroscopy and crystallography (Singh et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives is influenced by their functional groups. The introduction of the ethylphenoxy acetyl group in “4-[(2-ethylphenoxy)acetyl]morpholine” may impact its reactivity patterns, as seen in studies on similar compounds. For example, morpholine triflate has been used as a catalyst in a one-pot, four-component synthesis, demonstrating the versatility and reactivity of morpholine derivatives in multi-component reactions (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of “4-[(2-ethylphenoxy)acetyl]morpholine” can be deduced by examining similar compounds. For instance, the crystal structures and hydrogen bonding patterns of morpholinium salts of phenoxyacetic acid analogues provide insight into the solid-state properties and intermolecular interactions of morpholine derivatives, which can be relevant for understanding the physical properties of “4-[(2-ethylphenoxy)acetyl]morpholine” (Smith & Lynch, 2015).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including “4-[(2-ethylphenoxy)acetyl]morpholine,” are shaped by their functional groups and molecular structure. Studies on similar compounds, such as the synthesis and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, provide valuable information on the solubility, stability, and reactivity of such molecules (Pernak et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

Antioxidants play a crucial role in mitigating oxidative stress in biological systems, and the study of antioxidant capacity assays reveals various mechanisms through which compounds can exhibit antioxidant properties. These assays can be broadly categorized into those based on hydrogen atom transfer (HAT) reactions and those based on electron transfer (ET). The chemical principles underlying these assays provide insights into how certain compounds, potentially including derivatives like 4-[(2-ethylphenoxy)acetyl]morpholine, could be applied in research to assess antioxidant capacities across different biological contexts (Huang, Ou, & Prior, 2005).

Gene Function Inhibition

Morpholino oligomers, including those possibly related to 4-[(2-ethylphenoxy)acetyl]morpholine, have been explored for their capacity to inhibit gene function across various model organisms. This approach has shown promise in rapidly and specifically studying gene function without the permanence of genetic modifications, providing a valuable tool for functional genomics studies (Heasman, 2002).

Modulation of Neurotrophic Signaling Pathways

Polyphenols, a broad class of phytochemicals that include various biologically active compounds, have demonstrated significant effects on neuronal survival, growth, and differentiation. Research into these effects has shed light on the neurotrophic actions of these compounds, including their ability to activate critical signaling pathways involved in neuronal health and function. Given the structural versatility of compounds like 4-[(2-ethylphenoxy)acetyl]morpholine, it's conceivable that they could similarly modulate neurotrophic signaling pathways, offering potential therapeutic avenues for neurodegenerative diseases (Moosavi, Hosseini, Saso, & Firuzi, 2015).

Safety and Hazards

Zukünftige Richtungen

Morpholine and its derivatives have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds suggest potential future directions for research .

Eigenschaften

IUPAC Name |

2-(2-ethylphenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-12-5-3-4-6-13(12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBNIJCKIIYSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethylphenoxy)-1-morpholinoethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

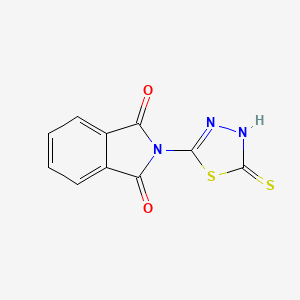

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

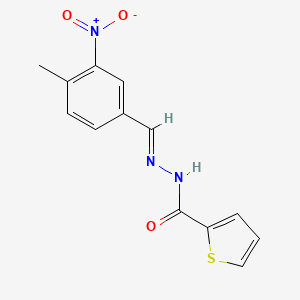

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)